1-(3-Fluoronaphthalen-1-yl)ethanone
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Overview
Description
1-(3-Fluoronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9FO and a molecular weight of 188.20 g/mol It is a derivative of naphthalene, where a fluorine atom is substituted at the third position of the naphthalene ring, and an ethanone group is attached to the first position
Preparation Methods
The synthesis of 1-(3-Fluoronaphthalen-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoronaphthalene and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Procedure: 3-Fluoronaphthalene is reacted with acetyl chloride in a solvent like dichloromethane. The mixture is stirred at a low temperature, and aluminum chloride is added slowly. The reaction is allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated.
Chemical Reactions Analysis
1-(3-Fluoronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).
Condensation: The ethanone group can participate in condensation reactions with various nucleophiles, forming products like chalcones or hydrazones.
Scientific Research Applications
1-(3-Fluoronaphthalen-1-yl)ethanone has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of advanced electronic devices.
Mechanism of Action
The mechanism of action of 1-(3-Fluoronaphthalen-1-yl)ethanone depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit specific enzymes involved in disease pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
1-(3-Fluoronaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Fluoronaphthalen-1-yl)ethanone: This compound has the fluorine atom at the fourth position instead of the third.
1-(3-Chloronaphthalen-1-yl)ethanone: Substituting fluorine with chlorine can significantly alter the compound’s chemical properties and reactivity due to the different electronegativities and sizes of the halogen atoms.
1-(3-Bromonaphthalen-1-yl)ethanone:
Properties
IUPAC Name |
1-(3-fluoronaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWXFHJXSZQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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